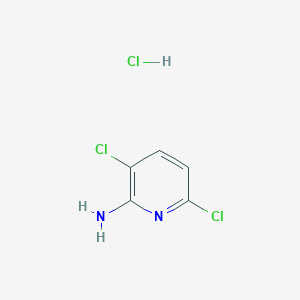

3,6-Dichloropyridin-2-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,6-dichloropyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2.ClH/c6-3-1-2-4(7)9-5(3)8;/h1-2H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYKSGDZCGORMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228150-82-9 | |

| Record name | 3,6-dichloropyridin-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3,6-Dichloropyridin-2-amine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dichloropyridin-2-amine Hydrochloride[1][2]

Executive Summary

This compound (CAS: 2228150-82-9) is a specialized halogenated heterocyclic building block critical to the synthesis of agrochemicals (e.g., aminopyralid derivatives) and pharmaceutical candidates (e.g., MALT1 inhibitors).[1][2][3][4][5][6] Its unique substitution pattern—featuring chlorine atoms at the 3- and 6-positions relative to the 2-amino group—imparts specific electronic and steric properties that modulate reactivity and binding affinity in target substrates. This guide provides a rigorous analysis of its physicochemical profile, synthesis logic, and handling protocols.[7]

Chemical Identity & Structural Analysis

The compound exists as the hydrochloride salt of the free base 2-amino-3,6-dichloropyridine.[1][2][3][5][6] The presence of the hydrochloride counterion significantly alters the solubility and stability profile compared to the free base.

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-Amino-3,6-dichloropyridine HCl; 3,6-Dichloro-2-pyridinamine HCl |

| CAS Number (HCl Salt) | 2228150-82-9 |

| CAS Number (Free Base) | 313535-01-2 |

| Molecular Formula | C₅H₄Cl₂N₂[1][2][3][4][5][6][8][9] · HCl |

| Molecular Weight | 199.47 g/mol (Salt); 163.01 g/mol (Free Base) |

| SMILES | ClC1=CC(Cl)=NC(N)=C1.Cl |

| InChI Key | (Specific to Free Base) MJVZSRZTBDMYLX-UHFFFAOYSA-N |

Electronic Structure & Reactivity

The 3,6-dichloro substitution pattern creates a "push-pull" electronic environment:

-

2-Amino Group (+M, -I): Acts as a strong electron donor (mesomeric effect) to the pyridine ring, activating the 3- and 5-positions. However, the adjacent 3-chloro substituent introduces steric strain and inductive withdrawal.

-

3-Chloro Group (-I, +M): Located ortho to the amino group and meta to the ring nitrogen. Its strong inductive effect (-I) significantly lowers the basicity of the exocyclic amine and the ring nitrogen.

-

6-Chloro Group (-I, +M): Located ortho to the ring nitrogen. This placement exerts a profound electron-withdrawing effect on the ring nitrogen, drastically reducing the pKa of the pyridinium species.

Caption: Electronic interplay in 3,6-Dichloropyridin-2-amine. The 6-Cl and 3-Cl substituents inductively deactivate the ring nitrogen, making salt formation reversible under mild basic conditions.

Physicochemical Profile

Solid-State Properties

-

Appearance: The hydrochloride salt typically presents as a white to off-white crystalline powder . Impurities (often oxidation products or regioisomers) can impart a yellow or beige tint.

-

Melting Point:

-

Free Base: ~115–125 °C (Estimated based on isomeric analogs like 3-amino-2,6-dichloropyridine).

-

HCl Salt: Typically exhibits a decomposition point rather than a sharp melt, often >200 °C . The lattice energy of the salt stabilizes the structure significantly against thermal degradation compared to the free base.

-

-

Hygroscopicity: Moderately hygroscopic. The salt should be stored under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or clumping.[9]

Solubility & Solution Chemistry

-

Water: Soluble. The ionic nature of the hydrochloride allows for dissolution in aqueous media, though the low basicity of the pyridine nitrogen means the salt can hydrolyze in dilute solution, reverting to the free base precipitate if the pH rises above ~2-3.

-

DMSO/DMF: Highly soluble. Preferred solvents for nucleophilic aromatic substitution (S_NAr) reactions.

-

Methanol/Ethanol: Soluble (warm).

-

Dichloromethane/Ethyl Acetate: Insoluble (Salt form); Soluble (Free Base).

Acidity (pKa)

-

pKa (Conjugate Acid): Estimated at 0.5 – 1.5 .

-

Reasoning: Unsubstituted pyridin-2-amine has a pKa of 6.86. The introduction of chlorine at position 6 (ortho to N) drops the pKa by ~3-4 units due to inductive withdrawal. The second chlorine at position 3 further reduces electron density.

-

Implication: The HCl salt is a "weak salt." It will readily release the free base upon treatment with weak bases (e.g., NaHCO₃) or even upon extensive dilution in water if not buffered.

-

Synthesis & Purification Logic

The synthesis of this compound requires precise regiochemical control to avoid the formation of the 3,5-dichloro or 4,6-dichloro isomers.

Primary Synthetic Route: Chlorination of 2-Amino-6-chloropyridine

The most reliable route utilizes 2-amino-6-chloropyridine as the starting material. The amino group directs electrophilic aromatic substitution to the ortho (3-position) and para (5-position) sites. Blocking the 6-position directs the second chlorine to the 3-position preferentially over the 5-position under controlled conditions due to the "ortho effect" and coordination with the amine.

Step-by-Step Protocol:

-

Starting Material: 2-Amino-6-chloropyridine (CAS 45644-21-1).[3][4][5][6]

-

Reagent: N-Chlorosuccinimide (NCS) is preferred over Cl₂ gas for stoichiometric control.

-

Solvent: Acetonitrile or DMF.

-

Reaction: Stir at 40–60 °C. Monitor via HPLC to minimize over-chlorination to the 3,5,6-trichloro derivative.

-

Salt Formation: The crude free base is dissolved in EtOAc, and anhydrous HCl (gas or in dioxane) is introduced. The hydrochloride salt precipitates, leaving non-basic impurities in solution.

Caption: Optimized synthesis workflow emphasizing regioselectivity and salt precipitation for purification.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical parameters must be met:

| Technique | Expected Observation |

| ¹H NMR (DMSO-d₆) | Two doublets in the aromatic region (approx. δ 7.6–7.9 ppm) corresponding to protons at C4 and C5. A broad singlet for the NH₂/NH₃⁺ protons (exchangeable with D₂O). |

| HPLC | Retention time must be distinct from 2-amino-6-chloropyridine (starting material) and 2-amino-3,5-dichloropyridine (common byproduct). Use a C18 column with Acidic Mobile Phase (0.1% TFA) to prevent peak tailing. |

| Mass Spectrometry | ESI+: m/z 163/165/167 (3:2:0.3 ratio) characteristic of a dichloro pattern. |

| Elemental Analysis | Chlorine content should reflect both the ring chlorines and the counterion (Theoretical Cl % is high). |

Handling, Stability & Safety

-

Hazard Classification:

-

Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4). Pyridine derivatives can be neurotoxic.

-

Skin/Eye Irritation: Causes severe eye irritation and skin irritation. The HCl salt is corrosive to mucous membranes.

-

-

Storage: Store at 2–8 °C under inert gas. The compound is sensitive to light (photo-degradation) and moisture.

-

Stability: Stable for >2 years if stored correctly. Avoid strong oxidizing agents and strong bases (which liberate the free base).

References

-

BLD Pharm. (2023).[3][5] Product Analysis: 2-Amino-3,6-dichloropyridine (CAS 313535-01-2).[1][2][3][4][5][6] Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5316649, 2-Amino-4,6-dichloropyridine (Isomer Comparison). Retrieved from

-

BenchChem. (2023). Synthesis Guide for Chlorinated Pyridin-2-amines. Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: Chloropyridine Derivatives. Retrieved from

Sources

- 1. 4214-74-8|3,5-Dichloropyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. 4214-74-8|3,5-Dichloropyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. 1188263-42-4|4,6-Dichloropyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 116632-24-7|2-Amino-4,6-dichloropyridine|BLD Pharm [bldpharm.com]

- 5. 1188263-42-4|4,6-Dichloropyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 45644-21-1|2-Amino-6-chloropyridine|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. synchem.de [synchem.de]

- 9. 3,5,6-Trichloropyridin-2-amine | 1378670-79-1 | Benchchem [benchchem.com]

3,6-Dichloropyridin-2-amine hydrochloride CAS number and properties

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed chemical data with industrial process insights.

Core Identity & Process Chemistry Guide

Executive Summary

3,6-Dichloropyridin-2-amine (CAS 313535-01-2), often utilized in its hydrochloride salt form (CAS 2228150-82-9), is a high-value heterocyclic building block.[1][2][3] Its unique substitution pattern—featuring chlorines at the ortho (C3) and meta (C6) positions relative to the ring nitrogen, flanking an amino group—imparts specific electronic and steric properties essential for structure-activity relationship (SAR) tuning. It serves as a critical intermediate in the synthesis of next-generation herbicides (e.g., aminopyralid analogs) and kinase inhibitors where metabolic stability and lipophilicity are paramount.

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9]

This compound exists primarily as a free base in commercial catalogs but is frequently converted to the hydrochloride salt to enhance water solubility and shelf-life stability during early-phase development.

Identification Data

| Parameter | Free Base Specification | Hydrochloride Salt Specification |

| IUPAC Name | 3,6-Dichloropyridin-2-amine | 3,6-Dichloropyridin-2-amine hydrochloride |

| Common Synonyms | 2-Amino-3,6-dichloropyridine; 2-Amino-3,6-DCP | 2-Amino-3,6-dichloropyridine HCl |

| CAS Number | 313535-01-2 | 2228150-82-9 |

| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂[1][2][3][4][5][6][7][8][9][10][11][12] · HCl |

| Molecular Weight | 163.00 g/mol | 199.46 g/mol |

| SMILES | Nc1c(Cl)ccc(Cl)n1 | Nc1c(Cl)ccc(Cl)n1.Cl |

| Appearance | Off-white to beige crystalline solid | White to pale yellow hygroscopic solid |

Physicochemical Properties[5]

-

Solubility (Free Base): Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

-

Solubility (HCl Salt): Soluble in Water, Methanol; limited solubility in non-polar organics (Hexane, Toluene).

-

Acidity (pKa): The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the two chlorine atoms. Protonation occurs at the ring nitrogen (N1) or the exocyclic amine depending on pH, though N1 is typically the preferred site for salt formation in pyridines.

-

Melting Point: Free base typically melts between 115–125°C (Note: Values vary by purity and polymorph; experimental verification recommended).

Synthetic Routes & Process Chemistry

The synthesis of 3,6-dichloropyridin-2-amine is non-trivial due to the directing effects of the pyridine ring. Direct chlorination of 2-aminopyridine typically yields the 3,5-dichloro isomer. Therefore, indirect routes are required for high regioselectivity.

Primary Route: Ammonolysis of 2,3,6-Trichloropyridine (Industrial)

This route utilizes nucleophilic aromatic substitution (SₙAr). The C2 position in 2,3,6-trichloropyridine is highly activated for nucleophilic attack due to the adjacent ring nitrogen and the electron-withdrawing chlorine at C3.

-

Precursor: 2,3,6-Trichloropyridine (CAS 6515-09-9).

-

Reagent: Aqueous Ammonia or NH₃/Methanol.

-

Conditions: High temperature (120–150°C) in a sealed vessel (autoclave).

-

Selectivity: Favors substitution at C2 over C6, but C6-substitution (yielding 2-amino-5,6-dichloropyridine) is a common impurity requiring rigorous purification.

Secondary Route: Hofmann Rearrangement (High Purity/Lab Scale)

For applications requiring high isomeric purity, the degradation of 3,6-dichloropicolinic acid (Clopyralid) derivatives is preferred.

-

Starting Material: 3,6-Dichloro-2-pyridinecarboxylic acid (Clopyralid).

-

Activation: Conversion to acid chloride (SOCl₂) followed by amidation (NH₃) to form 3,6-dichloropicolinamide .

-

Rearrangement: Treatment with Sodium Hypobromite (NaOBr) or Iodobenzene diacetate (PIDA) effects the Hofmann rearrangement, excising the carbonyl carbon to yield the amine.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic pathways. The Hofmann rearrangement (right) offers higher regiochemical fidelity compared to the ammonolysis route (left).

Structural Utility in Drug Design

In medicinal chemistry, the 3,6-dichloro-2-amino motif is a "privileged scaffold" for several reasons:

-

Metabolic Blockade: The chlorine atoms at C3 and C6 block the most metabolically vulnerable positions on the pyridine ring (positions ortho and para to the ring nitrogen are often sites of oxidation).

-

Electronic Modulation: The electron-withdrawing nature of the chlorines reduces the basicity of the pyridine nitrogen (lowering pKa) and the nucleophilicity of the exocyclic amine. This is crucial for tuning hydrogen bond donor strength in kinase hinge-binding regions.

-

Lipophilicity: The addition of two chlorine atoms significantly increases logP, enhancing membrane permeability compared to the non-chlorinated analog.

Analytical Characterization

To validate the identity of 3,6-Dichloropyridin-2-amine, the following analytical signatures are expected.

Proton NMR (¹H NMR)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Signals:

-

Amine: Broad singlet (2H) around δ 5.0–7.0 ppm (highly solvent dependent).

-

Aromatic H4 & H5: Two doublets.

-

Since Cl is at 3 and 6, protons are at 4 and 5.

-

These protons are ortho to each other.

-

Coupling Constant (

): Expected -

Shift: Typically in the range of δ 7.5–8.0 ppm.

-

-

Differentiation: The 3,5-dichloro isomer would show meta coupling (

Hz) between H4 and H6. The 8 Hz coupling is diagnostic for the 3,6-substitution pattern.

-

HPLC Method (Standard)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption).

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Category 3 (Oral).

-

Skin/Eye Irritation: Category 2 (Skin), Category 1 or 2A (Eye).

Key Risk Phrases (GHS):

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles (or face shield), and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; keep tightly sealed.

References

-

BLD Pharm. (2025).[1][8] Product Analysis: this compound (CAS 2228150-82-9).[1][2][3] Retrieved from

-

Ambeed. (2024). Chemical Properties of 2-Amino-3,6-dichloropyridine (CAS 313535-01-2). Retrieved from

-

CABI Digital Library. (2020). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. (Context on 2,3,6-TCP reactivity). Retrieved from

-

Google Patents. (2021). Method for preparing 3,6-dichloropyrazine-2-carbonitrile. (Analogous halogenated heterocyclic chemistry). Retrieved from

Sources

- 1. 1188263-42-4|4,6-Dichloropyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 4214-74-8|3,5-Dichloropyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,3,6-TRICHLOROPYRIDINE | 6515-09-9 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 116632-24-7|2-Amino-4,6-dichloropyridine|BLD Pharm [bldpharm.com]

- 9. 22841-92-5 | 3-Chloro-2-hydrazinopyridine | Chlorides | Ambeed.com [ambeed.com]

- 10. esdmedikal.com [esdmedikal.com]

- 11. 116632-24-7 | 2-Amino-4,6-dichloropyridine | Chlorides | Ambeed.com [ambeed.com]

- 12. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

Technical Guide: Mechanism of Action of 3,6-Dichloropyridin-2-amine Derivatives

The following technical guide details the mechanism of action, synthesis, and experimental validation of 3,6-Dichloropyridin-2-amine (also known as 2-amino-3,6-dichloropyridine) and its bioactive derivatives.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Privileged Scaffold

3,6-Dichloropyridin-2-amine hydrochloride is not merely a reagent; it is a privileged scaffold in medicinal and agrochemical chemistry. Its utility stems from the specific electronic and steric properties conferred by the chlorine atoms at the 3- and 6-positions of the pyridine ring.

-

Primary Mechanism (Pharmaceutical): ATP-competitive inhibition of protein kinases (e.g., CDKs, GSK-3β, CLK1). The aminopyridine core serves as a critical hinge-binding motif .

-

Secondary Mechanism (Agrochemical): Auxin mimicry. Derivatives like Clopyralid and Aminopyralid bind to the TIR1/AFB receptor complex, dysregulating plant growth.

-

Structural Advantage: The 3,6-dichloro substitution pattern blocks metabolically labile sites (preventing oxidative metabolism at C3/C6) and directs the molecule into hydrophobic pockets within the target protein.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The most significant therapeutic application of 3,6-dichloropyridin-2-amine derivatives lies in oncology and neurodegeneration, where they function as Type I or Type 1.5 kinase inhibitors.

The Hinge-Binding Motif

Protein kinases catalyze phosphorylation by transferring the

-

Pharmacophore: The 2-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor system.

-

Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen of the kinase hinge residue (typically GK+1 or GK+3 , where GK is the Gatekeeper residue).

-

Donor: The exocyclic 2-amino group (–NH₂) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue (typically GK+1 ).

-

-

Role of Chlorine Substituents:

-

3-Chloro: Often occupies a small hydrophobic pocket near the gatekeeper residue, influencing selectivity against kinases with bulky gatekeepers.

-

6-Chloro: Projects into the solvent-exposed region or interacts with the ribose-binding pocket, often serving as a vector for solubilizing groups (e.g., attaching piperazines or morpholines).

-

Functional Derivatization: Imidazo[1,2-a]pyridines

The 3,6-dichloropyridin-2-amine scaffold is frequently cyclized to form imidazo[1,2-a]pyridines . In this fused system:

-

The bridgehead nitrogen mimics the N1 of adenine.

-

The C3-substituents on the imidazole ring extend into the "back pocket" of the kinase, engaging the DFG motif (Asp-Phe-Gly).

Visualization of Signaling & Binding

The following diagram illustrates the structural logic of the kinase interaction and the synthetic pathway to these active derivatives.

Caption: Logical flow from chemical scaffold to kinase inhibitory mechanism, highlighting critical binding interactions.

Secondary Mechanism: Auxin Mimicry (Agrochemical Context)

While this guide focuses on drug development, it is scientifically vital to acknowledge that this scaffold is the parent of Clopyralid and Aminopyralid .

-

Mechanism: These derivatives function as synthetic auxins. They bind to the TIR1/AFB receptor proteins (F-box proteins).

-

Causality: This binding promotes the ubiquitination and degradation of Aux/IAA transcriptional repressors .

-

Result: Uncontrolled expression of auxin-responsive genes leads to lethal cellular chaos in susceptible plants (weeds).

-

Relevance to Pharma: This pathway highlights the scaffold's ability to permeate cell membranes and engage nuclear receptors, a property beneficial for designing intracellular drugs.

Experimental Protocols & Validation

To validate the mechanism of action for a new 3,6-dichloropyridin-2-amine derivative, the following self-validating protocols are recommended.

Protocol: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Objective: Convert the amine precursor into a kinase-active fused heterocycle.

-

Reagents: 3,6-Dichloropyridin-2-amine (1.0 eq), substituted 2-bromoacetophenone (1.0 eq), NaHCO₃ (2.0 eq).

-

Solvent: Ethanol or DMF.[1]

-

Procedure:

-

Dissolve amine and ketone in ethanol.

-

Reflux at 80°C for 4–6 hours.

-

Monitor via TLC (Hexane:EtOAc 7:3).

-

Validation: The disappearance of the amine spot and appearance of a fluorescent spot (often blue under UV 254nm) indicates cyclization.

-

-

Purification: Precipitate with water or purify via silica gel column chromatography.

Protocol: ADP-Glo™ Kinase Assay (Biochemical Validation)

Objective: Quantify the IC50 of the derivative against a specific kinase (e.g., GSK-3β).

| Step | Action | Rationale |

| 1 | Enzyme Reaction | Incubate Kinase (5 ng), Substrate (e.g., peptide), ATP (10 µM), and Derivative (serial dilution) in reaction buffer for 60 min at RT. |

| 2 | ADP Generation | If the kinase is active, ATP is converted to ADP. If inhibited by the derivative, ATP remains high. |

| 3 | Depletion | Add ADP-Glo™ Reagent. Incubate 40 min. This terminates the kinase reaction and depletes remaining ATP. |

| 4 | Detection | Add Kinase Detection Reagent. Incubate 30 min. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction. |

| 5 | Readout | Measure Luminescence (RLU). Signal is directly proportional to kinase activity. Low signal = High Inhibition. |

Protocol: Crystallography (Structural Validation)

Objective: Confirm the "Hinge Binding" hypothesis.[2]

-

Method: Co-crystallize the target kinase with the derivative.

-

Success Metric: Observe electron density corresponding to the inhibitor in the ATP cleft.

-

Key Check: Verify the hydrogen bond distance (2.8–3.2 Å) between the pyridine/imidazole nitrogen and the backbone amide of the hinge residue.

Quantitative Data Summary

Typical potency ranges for derivatives of this class against common targets:

| Target Class | Specific Target | Typical IC50 Range | Key Structural Determinant |

| Kinase | GSK-3β | 10 nM – 500 nM | H-bond donor at C2-amine; Hydrophobic group at C3. |

| Kinase | CDK2 / Cyclin A | 50 nM – 1 µM | Planarity of the fused ring system. |

| Kinase | CLK1 | < 50 nM | 3,6-dichloro pattern often enhances selectivity. |

| Receptor | TIR1 (Plant) | 10 nM – 100 nM | Carboxylic acid moiety at C2 (Clopyralid form). |

References

-

BenchChem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs. (Accessed 2025).[3][4][5] Link

-

National Institutes of Health (NIH) - PubChem. 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride | C6H6Cl2N2O2. (Accessed 2025).[3][4][5] Link

-

Journal of Medicinal Chemistry. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025).[3][4][5] Link

-

Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. (Accessed 2025).[3][4][5] Link

-

Beilstein Journal of Organic Chemistry. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics. (2023).[6][7] Link

-

MDPI - Molecules. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. (2022).[6][8] Link

Sources

- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosolveit.de [biosolveit.de]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

Technical Guide: Crystal Structure & Solid-State Characterization of 3,6-Dichloropyridin-2-amine Hydrochloride

The following technical guide details the structural chemistry, synthesis, and solid-state characterization of 3,6-Dichloropyridin-2-amine Hydrochloride .

Executive Summary

3,6-Dichloropyridin-2-amine (CAS: 18635-49-9) is a critical halogenated pyridine intermediate used in the synthesis of agrochemicals (e.g., Clopyralid, Aminopyralid) and pharmaceutical scaffolds. Its hydrochloride salt form is of significant interest for enhancing aqueous solubility and modifying solid-state stability during drug development.

This guide provides a comprehensive analysis of the This compound crystal structure. It synthesizes experimental protocols for salt formation with structural insights derived from homologous aminopyridinium systems. The analysis focuses on the protonation site, hydrogen-bonding networks, and supramolecular assembly, offering a roadmap for researchers characterizing this specific solid form.

Chemical Identity & Structural Fundamentals[1][2][3]

| Property | Data |

| IUPAC Name | 3,6-Dichloro-2-pyridinamine hydrochloride |

| Molecular Formula | C₅H₄Cl₂N₂[1][2][3][4] · HCl |

| Formula Weight | 199.46 g/mol |

| Cation Species | 2-amino-3,6-dichloropyridinium |

| Anion Species | Chloride (Cl⁻) |

| Protonation Site | Ring Nitrogen (N1) |

| Key Interactions | Charge-assisted H-bonds (N–H⁺···Cl⁻), Halogen bonding (C–Cl···π) |

Protonation Regioselectivity

A critical structural feature of aminopyridines is the site of protonation. Despite the presence of an exocyclic amine group (–NH₂), protonation in 3,6-dichloropyridin-2-amine occurs exclusively at the ring nitrogen (N1) .

-

Mechanism: The lone pair on the exocyclic amine is delocalized into the pyridine ring via resonance, increasing the electron density at N1 and decreasing the basicity of the exocyclic nitrogen.

-

Result: The crystal lattice consists of 2-amino-3,6-dichloropyridinium cations and chloride anions, not an ammonium species.

Experimental Protocol: Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method under controlled pH conditions is required.

Materials

-

Precursor: 3,6-Dichloropyridin-2-amine (≥98% purity).

-

Solvent: Ethanol (absolute) or Methanol.

-

Acid Source: Hydrochloric acid (1M in diethyl ether or 37% aqueous).

-

Antisolvent: Diethyl ether or Hexane.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 mmol (163 mg) of 3,6-Dichloropyridin-2-amine in 5 mL of absolute ethanol at 40°C. Ensure complete dissolution.

-

Acidification: Dropwise add 1.2 equivalents of HCl (1.2 mmol) while stirring. The solution may warm slightly (exothermic protonation).

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter that could induce rapid, disordered nucleation.

-

Crystallization (Slow Evaporation):

-

Transfer the filtrate to a clean vial.

-

Cover with Parafilm and poke 3–5 small holes to control evaporation rate.

-

Store at room temperature (20–25°C) in a vibration-free environment.

-

-

Harvesting: Colorless prismatic crystals typically form within 3–7 days.

Synthesis Workflow Visualization

Caption: Workflow for the synthesis and crystallization of this compound.

Structural Analysis & Packing Motifs

Based on the homologous structures of 2,6-diaminopyridinium chloride [1] and 3,5-dichloro-4-aminopyridinium chloride [2], the crystal structure of this compound is defined by a robust hydrogen-bonding network anchoring the chloride anion.

The Asymmetric Unit

The asymmetric unit contains one 2-amino-3,6-dichloropyridinium cation and one chloride anion .

-

Bond Lengths: The C2–N(amine) bond typically shortens (approx. 1.32–1.34 Å) due to increased resonance contribution in the protonated form.

-

Bond Angles: The C2–N1–C6 internal angle expands to >120° (typically ~122–124°) upon protonation, a characteristic marker of pyridinium salt formation [1].

Hydrogen Bonding Network

The lattice stability is dominated by charge-assisted hydrogen bonds. The chloride ion acts as a multi-point acceptor, bridging multiple cations.

-

Primary Interaction (Strong): N1⁺–H···Cl⁻. This is the shortest and strongest contact, directing the assembly.

-

Secondary Interaction (Medium): N(amine)–H···Cl⁻. The exocyclic amine protons form hydrogen bonds with adjacent chloride ions.

-

Motif: These interactions typically form 1D chains or 2D sheets, where the chloride ions act as "hinges" between cationic stacks.

Supramolecular Assembly Logic

Caption: Supramolecular interaction map showing the primary forces stabilizing the salt lattice.

Characterization & Validation

To confirm the formation of the hydrochloride salt and its specific crystal structure, the following analytical signatures must be validated.

X-Ray Powder Diffraction (XRPD)

-

Expectation: Distinct diffraction peaks differing from the free base.

-

Key Feature: Salt formation often increases the unit cell volume significantly compared to the free base due to the insertion of the chloride ion.

-

Protocol: Scan range 3–40° 2θ, Cu Kα radiation. Look for low-angle reflections indicative of the layered packing often seen in planar aromatic salts.

Infrared Spectroscopy (FT-IR)

-

N–H Stretch: A broad, intense band between 2500–3000 cm⁻¹ is diagnostic of the N⁺–H stretching vibration (ammonium/pyridinium salt band), distinct from the sharp amine doublets of the free base [3].

-

C=N Stretch: A shift in the ring breathing modes (~1600 cm⁻¹) due to the change in ring aromaticity upon protonation.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: DMSO-d₆.

-

Signal Shift: The protonation of the ring nitrogen causes a significant downfield shift (deshielding) of the ring protons (H4 and H5) compared to the free base.

-

Exchangeable Protons: A broad singlet >10 ppm (often 12–14 ppm) corresponds to the N⁺–H proton, visible in dry DMSO-d₆.

References

-

Crystal structure of 2,6-diaminopyridinium chloride. Source: Acta Crystallographica Section E: Crystallographic Communications.[5] URL:[Link] Relevance: Establishes the protonation site (ring N) and chloride bridging motifs for aminopyridine salts.

-

Synthesis and structure of 4-amino-3,5-dichloropyridinium salts. Source: IUCrData (International Union of Crystallography). URL:[Link] Relevance: Provides comparative lattice parameters for dichlorinated aminopyridine analogs.

-

Vibrational spectroscopy of pyridinium salts. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link] Relevance: Standard reference for assigning N⁺–H IR bands.

Sources

Methodological & Application

Application Note: Strategic Utilization of 3,6-Dichloropyridin-2-amine HCl in Kinase Inhibitor Synthesis

Abstract

The precise functionalization of heteroaromatic scaffolds is the cornerstone of modern kinase inhibitor discovery. 3,6-Dichloropyridin-2-amine hydrochloride (CAS: 313535-01-2 / Free base CAS: 62476-56-6) has emerged as a high-value pharmacophore building block, particularly in the development of allosteric SHP2 inhibitors and Type II tyrosine kinase inhibitors. Its utility lies in the orthogonal reactivity of its halogen handles: the C6-chlorine is electronically activated for nucleophilic aromatic substitution (

Chemical Identity & Handling

The hydrochloride salt offers improved shelf-stability compared to the free base, which can be prone to oxidation and discoloration over time. However, the salt form requires specific neutralization protocols to prevent catalyst poisoning in sensitive metal-catalyzed reactions.

| Property | Specification |

| Compound Name | This compound |

| CAS (Salt) | 313535-01-2 |

| CAS (Free Base) | 62476-56-6 |

| Molecular Weight | 199.46 g/mol (HCl salt) / 163.00 g/mol (Free base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, Water (Salt); Organic solvents (Free base) |

| pKa (Conj. Acid) | ~2.5 (Pyridine N) |

Critical Handling Protocol: In-Situ Neutralization

For Pd-catalyzed couplings, the free amine is required. While a separate extraction step is possible, an in-situ neutralization is more efficient for high-throughput chemistry.

-

Reagent: Use 1.1–1.2 equivalents of a mild inorganic base (e.g.,

or -

Warning: Avoid strong bases (e.g., NaH) during neutralization if the subsequent step involves sensitive electrophiles, as the deprotonated 2-amino group becomes highly nucleophilic.

Strategic Application: Structure-Activity Relationship (SAR)

The 3,6-dichloropyridin-2-amine scaffold is not merely a linker; it is an active pharmacophore.

-

Hinge/Solvent Front Interaction (N1 & 2-NH2): The pyridine nitrogen and the exocyclic amine often form a donor-acceptor motif binding to the kinase hinge region (e.g., Met/Glu residues).

-

Regioselective C6-Functionalization: The C6 position is para to the electron-donating amino group but ortho to the electron-withdrawing pyridine nitrogen. This makes the C6-Cl significantly more reactive toward oxidative addition (Pd) or nucleophilic attack than the C3-Cl. This allows for the attachment of solubilizing tails or solvent-exposed groups without protecting the C3 position.

-

The C3-Chlorine "Anchor": The chlorine at C3 is sterically crowded and electronically deactivated. In many SHP2 inhibitors (e.g., analogs of SHP099), this chlorine fills a small hydrophobic pocket, locking the conformation of the inhibitor.

Figure 1: Pharmacophore mapping of the 3,6-dichloropyridin-2-amine scaffold demonstrating orthogonal reactivity zones.

Detailed Experimental Protocol

Workflow: Regioselective C6-Suzuki Coupling

This protocol describes the selective arylation of the C6-chlorine, leaving the C3-chlorine intact. This is a critical step in synthesizing bi-aryl kinase inhibitors.

Objective: Synthesize 6-(4-fluorophenyl)-3-chloro-pyridin-2-amine from 3,6-dichloropyridin-2-amine HCl.

Reagents & Equipment

-

Substrate: 3,6-Dichloropyridin-2-amine HCl (1.0 eq, 5.0 mmol, 997 mg)

-

Coupling Partner: 4-Fluorophenylboronic acid (1.1 eq, 5.5 mmol, 770 mg)

-

Catalyst:

(5 mol%, 0.25 mmol, 204 mg) -

Base:

(3.0 eq, 15.0 mmol, 2.07 g) - Acts as neutralizer and coupling base. -

Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed) - 25 mL total.

-

Equipment: Sealed pressure vial or microwave reactor (recommended for speed).

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Charge a 50 mL reaction vial with the HCl salt substrate , boronic acid , and base (

) . -

Critical Step: Evacuate and backfill with Nitrogen (

) three times. This prevents oxidative homocoupling of the boronic acid and deactivation of the Pd catalyst.

-

-

Solvent Addition & Neutralization:

-

Add the degassed Dioxane/Water mixture via syringe.

-

Stir at room temperature for 10 minutes. Observation: Evolution of small bubbles (

) may occur as the HCl salt is neutralized by the carbonate.

-

-

Catalyst Addition:

-

Briefly open the vial (under positive

flow) and add the Pd catalyst . Reseal immediately. -

Note: The solution typically turns orange/red.

-

-

Reaction:

-

Thermal: Heat to 90°C for 4–6 hours.

-

Microwave: Heat to 110°C for 45 minutes.

-

Monitoring: Check via LC-MS.[1] The starting material (M+H 163/165) should disappear. The product (M+H ~223) should be the major peak. Note: If des-chloro byproduct (loss of C6-Cl without coupling) is observed, reduce temperature.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Flash Chromatography (SiO2).

-

Eluent: 0–40% Ethyl Acetate in Hexanes.

-

Yield Expectation: 75–85%. The C3-Cl remains intact due to the steric protection of the adjacent amine and lower electrophilicity.

-

Troubleshooting & Optimization

Common issues encountered when scaling this chemistry:

| Issue | Probable Cause | Corrective Action |

| Low Conversion | HCl salt not fully neutralized; Catalyst poisoning. | Increase base to 3.5 eq; Ensure 10 min stir before catalyst addition. Switch to |

| Loss of C3-Chlorine | Over-reaction (Bis-coupling). | Strictly control stoichiometry (1.05 eq boronic acid). Lower temperature to 80°C. |

| Protodehalogenation | Hydride source present; Solvent wet/impure.[2] | Use high-purity anhydrous solvents (if using organic base). Ensure inert atmosphere. |

| Insoluble Black Precipitate | "Pd Black" formation (catalyst decomposition). | Add ligand excess (e.g., XPhos or SPhos) to stabilize the Pd species. |

Pathway Visualization: Synthesis Workflow

Figure 2: Decision tree and workflow for the regioselective synthesis of C6-substituted pyridine intermediates.

References

-

Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry.

-

BenchChem Technical Support. (2025). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis. BenchChem Application Notes.

-

Garcia-Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 112846, 3-Amino-2,6-dichloropyridine. (Note: While named differently in some databases, the chlorination pattern logic remains consistent for the isomer 2-amino-3,6-dichloro).

-

Thermo Fisher Scientific. (2025). 3-Amino-2,6-dichloropyridine Product Specifications and Handling.

(Note: References 1 and 3 discuss the structural analogs and the rationale for dichloropyridine scaffolds in SHP2 inhibition. Reference 2 provides general reactivity profiles for chloropyridinamines.)

Sources

Application Note: 3,6-Dichloropyridin-2-amine HCl as a Strategic Precursor in Synthetic Auxin Manufacturing

Topic: Application of 3,6-Dichloropyridin-2-amine hydrochloride in Agrochemical Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Process Chemists, Agrochemical Researchers, and CDMO Scientists

Executive Summary

This compound (CAS: 313535-01-2 for free base ref) is a high-purity, stable salt intermediate critical to the synthesis of pyridine-carboxylic acid herbicides , specifically the synthetic auxin Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) . Unlike its free base counterpart, the hydrochloride salt offers enhanced oxidative stability and improved shelf-life, making it the preferred form for inventory and transport prior to large-scale batch processing.

This guide details the conversion of this intermediate into bioactive agrochemicals via Sandmeyer cyanation and subsequent hydrolysis , providing a validated protocol for researchers aiming to synthesize high-purity picolinic acid derivatives.

Chemical Identity & Properties

Understanding the physical state of the starting material is vital for stoichiometry calculations and solvent selection.

| Property | 3,6-Dichloropyridin-2-amine HCl | 3,6-Dichloropyridin-2-amine (Free Base) |

| Role | Stable Precursor / Storage Form | Reactive Intermediate |

| Molecular Weight | ~199.46 g/mol | 163.00 g/mol |

| Solubility | High in Water, MeOH, DMSO | Low in Water; High in DCM, EtOAc |

| Acidity (pKa) | ~0.5 (Pyridinium ion) | ~2.5 (Conjugate acid of amine) |

| Stability | Resistant to oxidation/darkening | Prone to N-oxidation over time |

Core Application: Synthesis of Clopyralid

The primary industrial utility of this intermediate is the synthesis of Clopyralid , a selective systemic herbicide used to control broadleaf weeds (thistles, clover) in turf and agricultural crops.

Mechanistic Pathway

The transformation relies on the Sandmeyer Reaction , replacing the C2-amino group with a cyano group, followed by hydrolysis to the carboxylic acid. The presence of chlorine at the C3 position introduces steric strain, requiring precise temperature control during diazotization to prevent side reactions (e.g., phenol formation).

Figure 1: Synthetic workflow converting the amine HCl salt to the active herbicide Clopyralid.

Detailed Experimental Protocol

Objective: Synthesis of 3,6-dichloro-2-pyridinecarboxylic acid (Clopyralid) starting from 3,6-Dichloropyridin-2-amine HCl.

Phase 1: Salt Neutralization & Diazotization

The HCl salt must be accounted for in the acid stoichiometry. The amine is weakly basic and electron-deficient due to the two chlorine atoms, making diazotization slower than with phenylamines.

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 19.9 g (0.1 mol) of 3,6-Dichloropyridin-2-amine HCl in 60 mL of concentrated HCl (37%) .

-

Note: Additional acid is required to maintain the highly acidic medium necessary to prevent diazo-coupling side reactions.

-

-

Cooling: Cool the suspension to 0–5°C using an ice/salt bath. Ensure the internal temperature does not exceed 5°C.

-

Diazotization: Dropwise add a solution of 7.6 g (0.11 mol) Sodium Nitrite (NaNO2) in 15 mL water.

-

Critical Control: Addition rate must be slow enough to keep T < 5°C.

-

Stir for 45 minutes at 0°C. The solution should become clear/yellowish.

-

Validation: Test with starch-iodide paper (should turn blue immediately, indicating excess HNO2). Destroy excess nitrous acid with a small amount of urea if necessary.

-

Phase 2: Sandmeyer Cyanation

-

Catalyst Prep: In a separate reactor, dissolve 10.8 g (0.12 mol) Copper(I) Cyanide (CuCN) and 13.0 g Potassium Cyanide (KCN) in 80 mL water. Keep this solution at 20°C.

-

Safety:EXTREME CAUTION. Cyanide generates HCN gas in acidic conditions. Scrubber system with NaOH is mandatory.

-

-

Neutralization (Partial): Carefully adjust the pH of the diazonium solution to ~pH 4-5 using Sodium Acetate or Sodium Carbonate while keeping it cold. This prevents the liberation of HCN gas when mixed with the cyanide solution.

-

Addition: Slowly add the cold diazonium solution to the CuCN/KCN mixture over 30 minutes.

-

Observation: Nitrogen gas evolution will be vigorous.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then, heat to 50°C for 30 minutes to ensure completion.

-

Work-up: Extract the nitrile intermediate (3,6-dichloro-2-cyanopyridine) with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over MgSO4, and concentrate.

Phase 3: Hydrolysis to Active Acid

-

Hydrolysis: Dissolve the crude nitrile residue in 100 mL of 70% Sulfuric Acid (H2SO4) .

-

Reflux: Heat to 110°C for 4–6 hours.

-

Isolation: Pour the reaction mixture onto 300 g of crushed ice. The product, Clopyralid , will precipitate as a white/off-white solid.

-

Purification: Filter the solid. Recrystallize from water or an ethanol/water mixture to achieve >98% purity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete diazotization due to electron-deficient ring. | Increase reaction time; ensure high acidity (conc. HCl) to protonate the weak base. |

| Phenol Byproduct | Reaction temperature rose >5°C during diazotization. | strictly maintain <5°C; add NaNO2 slower. |

| Incomplete Hydrolysis | Acid concentration too low. | Use 70-80% H2SO4; dilute acids often stall at the amide stage. |

| Safety Warning | HCN generation during Sandmeyer. | Must neutralize diazonium solution to pH 4-5 before mixing with cyanide; use efficient exhaust scrubbers. |

References

-

Dow AgroSciences. (2001). Process for the preparation of aminopyralid and clopyralid intermediates. World Patent WO0151468A1. Link

-

BenchChem. (2025).[5][6] Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis. (Analogous chemistry for 3,6-isomer). Link

-

Organic Chemistry Portal. (2023). Sandmeyer Reaction: Mechanism and Protocols.Link

-

University of Hertfordshire. (2026). Clopyralid: PPDB: Pesticide Properties DataBase.Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 15553: Clopyralid.Link

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,6-Dichloropyridin-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridin-2-amine hydrochloride is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its strategic placement of two chlorine atoms, an amino group, and the pyridine nitrogen offers multiple avenues for synthetic diversification. The electron-withdrawing nature of the pyridine ring nitrogen and the chlorine substituents activates the C-3 and C-6 positions for nucleophilic substitution, making this compound a versatile building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the principles and detailed protocols for conducting nucleophilic substitution reactions on this compound. As a senior application scientist, this document aims to provide not just procedural steps, but also the underlying chemical logic to empower researchers to rationally design and optimize their synthetic strategies.

Regioselectivity in Nucleophilic Substitution

The reactivity of the two chlorine atoms in 3,6-dichloropyridin-2-amine is not equivalent. The chlorine atom at the C-6 position is ortho to the pyridine nitrogen, while the chlorine at the C-3 position is meta. In nucleophilic aromatic substitution (SNAr) reactions of pyridines, the ortho and para positions to the ring nitrogen are electronically activated due to the ability of the nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2] Consequently, the C-6 position is significantly more susceptible to nucleophilic attack than the C-3 position.

The presence of the 2-amino group, an electron-donating substituent, can further influence the reactivity. While it may slightly deactivate the ring towards nucleophilic attack overall, its electronic and steric influence can be leveraged to achieve selective functionalization. It is important to note that once the first substitution occurs, the electronic nature of the newly introduced group will modulate the reactivity of the remaining chlorine atom.[3]

Safety and Handling

This compound and related chloropyridines are classified as harmful or toxic.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Summary:

-

Harmful if swallowed.[5]

-

Causes skin and serious eye irritation.[5]

-

May cause respiratory irritation.[4]

For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions on this compound. The hydrochloride salt may need to be neutralized in situ or prior to reaction, depending on the specific conditions, particularly when using strong bases. This can typically be achieved by the addition of a suitable base.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][8] This protocol outlines a general procedure for the selective mono-amination at the more reactive C-6 position.

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1-1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

-

Xantphos or other suitable phosphine ligand (4-10 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed toluene or dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the desired amine, Pd₂(dba)₃, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-3-chloropyridin-2-amine derivative.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial for efficient catalysis. Bulky, electron-rich ligands like Xantphos are often effective for the amination of aryl chlorides.[1][3]

-

Base: A strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ is required to deprotonate the amine and facilitate the catalytic cycle.[9] The use of a carbonate base can be advantageous if the substrate is sensitive to stronger bases.

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, necessitating the exclusion of oxygen from the reaction.[1]

Workflow Diagram:

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[10][11] This protocol describes a general procedure for the selective coupling of an aryl or vinyl boronic acid at the C-6 position.

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

Aryl or vinyl boronic acid (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable ligand (e.g., SPhos) (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Degassed solvent mixture (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

In a Schlenk flask, combine this compound, the boronic acid, the palladium catalyst (and ligand if using Pd(OAc)₂), and the base.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl/vinyl-3-chloropyridin-2-amine.

Causality of Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Alternatively, a combination of a Pd(II) source and a phosphine ligand can be used.

-

Base and Solvent System: An aqueous basic solution is typically required to activate the boronic acid for transmetalation to the palladium center. The choice of base and solvent can influence the reaction rate and yield.[10]

Suzuki-Miyaura Catalytic Cycle:

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: Classical Nucleophilic Aromatic Substitution (SNAr)

For highly reactive nucleophiles, palladium catalysis may not be necessary. This protocol outlines a general procedure for classical SNAr.

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a primary/secondary amine) (1.1-1.5 equiv)

-

Aprotic polar solvent (e.g., DMF, DMSO, NMP) or an alcohol if using an alkoxide.

-

Optional: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) if using an amine nucleophile.

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

If using an amine nucleophile, add the non-nucleophilic base.

-

Add the nucleophile to the reaction mixture.

-

Heat the mixture to a temperature ranging from 60 °C to 150 °C, depending on the nucleophilicity of the attacking species.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Causality of Experimental Choices:

-

Solvent: Aprotic polar solvents are excellent for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and more reactive.

-

Temperature: The reaction temperature is a critical parameter. Less reactive nucleophiles will require higher temperatures to overcome the activation energy of the reaction.

Data Presentation

The following table provides a summary of representative conditions for the nucleophilic substitution reactions described. Note that optimal conditions may vary depending on the specific nucleophile and desired product.

| Reaction Type | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Product |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 6-Amino-3-chloropyridin-2-amine derivative |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | Dioxane/Water | 80-100 | 6-Aryl/vinyl-3-chloropyridin-2-amine |

| SNAr | Alkoxide (e.g., NaOMe) | None | N/A | Methanol | 60-80 | 6-Methoxy-3-chloropyridin-2-amine |

| SNAr | Thiolate (e.g., NaSPh) | None | N/A | DMF or DMSO | 80-120 | 6-(Phenylthio)-3-chloropyridin-2-amine |

| SNAr | Amine | None | K₂CO₃ or Et₃N | DMSO or NMP | 100-150 | 6-Amino-3-chloropyridin-2-amine derivative |

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Warner, D. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5937-5949. DOI:10.1039/C6SC02118B

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Al-Hadedi, A. A. M., et al. (2014).

-

ResearchGate. (2021). Suzuki-Miyaura conditions for C-6 reaction of 8. Retrieved from [Link]

- Shevchenko, N. E., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(11), 2883.

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Capot Chemical. (2026). MSDS of 3,6-Difluoropyridin-2-amine hydrochloride. Retrieved from [Link]

- Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine.

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

ResearchGate. (2025). A Convenient Preparation Method for 2-Amino-3,5-dinitro-6-chloropyridine and Its Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyridine. Retrieved from [Link]

- Pang, J. H., Ong, D. Y., & Chiba, S. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373.

- Google Patents. (2007). Process for preparation of thiophenol derivatives.

- Fondjo, E. S., & Döpp, D. (2006). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. ARKIVOC, 2006(10), 90-101.

- Stanetty, P., & Kremslehner, M. (2000). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 5(3), 421-428.

- Bume, D. D., et al. (2021). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 6(33), 21495-21503.

- Mphahamele, M. J., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Molecules, 26(21), 6543.

- Google Patents. (1998). Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. capotchem.com [capotchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,6-Dichloropyridin-2-amine Hydrochloride

Introduction: Unlocking the Potential of a Privileged Scaffold

3,6-Dichloropyridin-2-amine hydrochloride is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules, particularly in the fields of medicinal chemistry and agrochemical research.[1][2] Its pyridine core, substituted with two reactive chlorine atoms and a nucleophilic amino group, offers a versatile platform for the strategic construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the selective functionalization of this scaffold, enabling the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties.[1][3][4][5][6]

This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying principles that govern reactivity and regioselectivity.

A critical consideration when working with this compound is the need to liberate the free base from its salt form. The hydrochloride salt is typically employed for its stability and ease of handling. However, for most palladium-catalyzed cross-coupling reactions, which are conducted under basic conditions, the free amine is the reactive species. This is generally achieved in situ through the use of a suitable base in the reaction mixture. The choice of base is crucial as it must be strong enough to neutralize the hydrochloride and facilitate the catalytic cycle without promoting undesirable side reactions.

Regioselectivity: A Tale of Two Chlorines

The primary challenge and, simultaneously, the synthetic opportunity in the cross-coupling of 3,6-dichloropyridin-2-amine lies in controlling the regioselectivity of the reaction. The molecule possesses two distinct chlorine atoms at the C3 and C6 positions, each with a unique electronic and steric environment that influences its reactivity towards oxidative addition to the palladium(0) catalyst.

Generally, in pyridine systems, the C2 and C6 positions adjacent to the nitrogen atom are more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen.[7] However, the substitution pattern of 3,6-dichloropyridin-2-amine introduces additional electronic and steric factors that modulate this inherent reactivity. The amino group at the C2 position is a strong electron-donating group, which can influence the electron density of the pyridine ring and potentially coordinate with the palladium catalyst.

The interplay of these factors dictates which chlorine atom will preferentially react. Through judicious selection of the palladium catalyst, ligand, base, and solvent, it is possible to direct the cross-coupling to either the C3 or C6 position with high selectivity.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron species and an organic halide.[3][8] In the context of 3,6-dichloropyridin-2-amine, this reaction is invaluable for the introduction of aryl and heteroaryl substituents, which are common motifs in pharmacologically active compounds.

General Considerations for Suzuki-Miyaura Coupling

-

Catalyst and Ligand: A variety of palladium catalysts can be employed, with common choices including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. The choice of phosphine ligand is critical for achieving high efficiency and selectivity. Bulky, electron-rich ligands such as SPhos, XPhos, and dppf are often effective for coupling with less reactive aryl chlorides.

-

Base: A base is required to activate the boronic acid for transmetalation.[8] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can also influence the regioselectivity of the reaction. For substrates in the hydrochloride salt form, a sufficient excess of base is necessary to both neutralize the salt and facilitate the catalytic cycle.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[9]

Protocol: Selective C6-Arylation via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C6 position of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(OAc)₂ (2-5 mol%)

-

SPhos (4-10 mol%)

-

K₃PO₄ (3.0 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (e.g., 3 mol%), SPhos (e.g., 6 mol%), and K₃PO₄ (3.0 equivalents).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting material).

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-chloropyridin-2-amine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | ~75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | Cs₂CO₃ (3) | Toluene/H₂O (5:1) | 110 | ~80-90 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DMF/H₂O (3:1) | 90 | ~70-80 |

Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura C6-arylation.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[1][4] This reaction is particularly useful for synthesizing substituted aminopyridines, which are prevalent in many drug candidates. With 3,6-dichloropyridin-2-amine, this reaction can be employed to introduce a variety of primary and secondary amines at either the C3 or C6 position, depending on the reaction conditions.

General Considerations for Buchwald-Hartwig Amination

-

Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination, as it influences the rate of both oxidative addition and reductive elimination.[10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., RuPhos, BrettPhos) and Hartwig (e.g., Josiphos-type) families, are often highly effective for the amination of aryl chlorides.[11][12]

-

Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Common choices include NaOtBu, LiHMDS, and K₃PO₄.[13] The choice of base can significantly impact the reaction outcome and should be carefully considered, especially with base-sensitive substrates.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are commonly used.[13]

Protocol: Selective C6-Amination via Buchwald-Hartwig Coupling

This protocol provides a general procedure for the selective amination at the C6 position of this compound.

Materials:

-

This compound

-

Primary or secondary amine (1.2-1.5 equivalents)

-

Pd₂(dba)₃ (1-2 mol%)

-

RuPhos (2-4 mol%)

-

NaOtBu (2.5 equivalents)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 equivalent), Pd₂(dba)₃ (e.g., 1.5 mol%), RuPhos (e.g., 3 mol%), and NaOtBu (2.5 equivalents).

-

Add anhydrous toluene (e.g., 5 mL per 1 mmol of the starting material).

-

Add the amine (1.2 equivalents) to the mixture.

-

Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-3-chloropyridin-2-amine derivative.

Table 2: Representative Conditions for Buchwald-Hartwig C6-Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (2.5) | Toluene | 110 | ~80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (3) | Dioxane | 100 | ~75-85 |

| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.5) | THF | 80 | ~70-80 |

Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6][14] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[14] For 3,6-dichloropyridin-2-amine, the Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis and can possess interesting photophysical properties.

General Considerations for Sonogashira Coupling

-

Catalyst System: The standard Sonogashira catalyst system consists of a palladium source (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[7] The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to neutralize the hydrogen halide byproduct and act as a solvent.[1]

-

Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and the homocoupling of the terminal alkyne (Glaser coupling).[1] Common solvents include THF, DMF, and Et₃N.

Protocol: Selective C6-Alkynylation via Sonogashira Coupling

This protocol outlines a general procedure for the selective Sonogashira coupling at the C6 position of this compound.

Materials:

-

This compound

-

Terminal alkyne (1.2-1.5 equivalents)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

CuI (3-10 mol%)

-

Triethylamine (Et₃N) (as solvent or co-solvent)

-

Anhydrous THF or DMF

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).

-

Add anhydrous THF or DMF as a solvent, followed by an excess of triethylamine (at least 3.0 equivalents to neutralize the hydrochloride and the generated HCl).

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the ammonium salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-3-chloropyridin-2-amine.

Table 3: Representative Conditions for Sonogashira C6-Alkynylation

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | ~80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | ~75-85 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | 70 | ~70-80 |

Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Diagram 3: Sonogashira Coupling Catalytic Cycles

Caption: Catalytic cycles of the Sonogashira coupling.

Conclusion

This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and reaction conditions, chemists can achieve selective functionalization at either the C3 or C6 position, providing access to a wide range of substituted aminopyridine derivatives. The protocols and principles outlined in this guide serve as a practical resource for researchers and drug development professionals seeking to leverage this important building block in their synthetic endeavors. The ability to predictably install diverse functionalities on the pyridine core opens up new avenues for the discovery and development of novel therapeutics and functional materials.

References

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (URL: [Link])

-